molecular formula C17H20ClNO B1385621 N-(4-Chlorophenethyl)-3-propoxyaniline CAS No. 1040683-98-4

N-(4-Chlorophenethyl)-3-propoxyaniline

Cat. No.: B1385621
CAS No.: 1040683-98-4
M. Wt: 289.8 g/mol
InChI Key: NGWDPBAJNGLFKB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)-3-propoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 4-chlorophenethyl group and a 3-propoxy group attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenethyl)-3-propoxyaniline typically involves the reaction of 4-chlorophenethylamine with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenethyl)-3-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(4-Chlorophenethyl)-3-propoxyaniline is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)-3-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

    N-(4-Methylphenethyl)-3-propoxyaniline: Similar structure but with a methyl group instead of a chlorine atom.

    N-(4-Bromophenethyl)-3-propoxyaniline: Similar structure but with a bromine atom instead of a chlorine atom.

    N-(4-Fluorophenethyl)-3-propoxyaniline: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness: N-(4-Chlorophenethyl)-3-propoxyaniline is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s interaction with biological targets. This makes this compound a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-2-12-20-17-5-3-4-16(13-17)19-11-10-14-6-8-15(18)9-7-14/h3-9,13,19H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWDPBAJNGLFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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